![molecular formula C27H30N4OS B2982442 N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-43-4](/img/structure/B2982442.png)
N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is complex, featuring several different functional groups. The molecule includes a 1,2,4-triazol ring, which is a five-membered ring containing three nitrogen atoms . Attached to this ring is a benzylsulfanyl group and a phenyl group. The molecule also features an adamantane-1-carboxamide group.Aplicaciones Científicas De Investigación
Catalytic Synthesis Applications
The catalytic synthesis of N-Aryladamantane-1-carboxamides, including derivatives related to N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, has been demonstrated. The process involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, highlighting a method for synthesizing adamantane derivatives under specific conditions (Shishkin et al., 2020).
Vibrational and UV/Vis Studies
Adamantane-containing triazole thiones have been studied for their vibrational and UV/Vis spectra, providing insights into their structural and electronic properties. This research could offer a foundation for understanding the behavior of N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide in various applications, including potential analgesic activities (Shundalau et al., 2019).
Synthesis of Novel Derivatives
The synthesis of novel derivatives bearing the adamantane moiety, such as N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, has been explored. This includes the creation of benzimidazole-5(6)-carboxamide, carbohydrazide, and oxadiazole derivatives, highlighting the versatility of adamantane-based compounds in chemical synthesis (Soselia et al., 2020).
Antimicrobial and Anti-inflammatory Activity
Adamantane-based triazole derivatives have been shown to possess potent antimicrobial activity against a range of bacteria and fungi, as well as anti-inflammatory properties in animal models. This suggests potential applications in medical and pharmaceutical research for compounds like N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide (Al-Abdullah et al., 2014).
Polyamide-Imides and Polyamides Incorporation
The development of polyamide-imides and polyamides incorporating adamantane groups has been studied, showing enhanced thermal properties and potential applications in high-performance materials. Such research could extend to the modification of polymers with N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide for improved material properties (Liaw & Liaw, 2001).
Mecanismo De Acción
Target of Action
The primary target of N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, also known as MLS000723162, is Heat Shock Factor-1 (HSF-1) . HSF-1 is a transcription factor that plays a crucial role in the stress response of cells. It is responsible for the transcription of heat shock proteins (HSPs), which are molecular chaperones that help in protein folding and protect cells from stress-induced damage .
Mode of Action
It is known to interact with hsf-1, potentially influencing its ability to transcribe hsps . The changes in HSP levels could then affect various cellular processes, including protein folding, cellular stress response, and apoptosis.
Biochemical Pathways
The interaction of MLS000723162 with HSF-1 affects the Heat Shock Response pathway . This pathway is activated under conditions of cellular stress, leading to the transcription of HSPs. By modulating the activity of HSF-1, MLS000723162 can influence the levels of HSPs and thereby alter the cellular response to stress.
Propiedades
IUPAC Name |
N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4OS/c32-25(27-14-20-11-21(15-27)13-22(12-20)16-27)28-17-24-29-30-26(31(24)23-9-5-2-6-10-23)33-18-19-7-3-1-4-8-19/h1-10,20-22H,11-18H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIFCHLKNFUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2982359.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2982360.png)


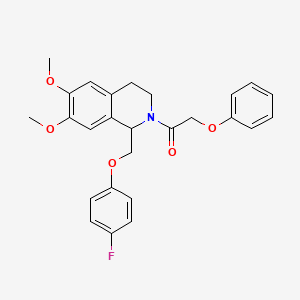

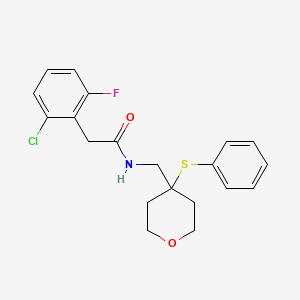
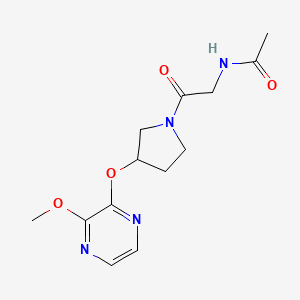

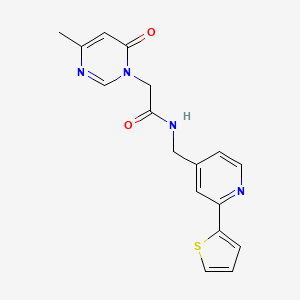
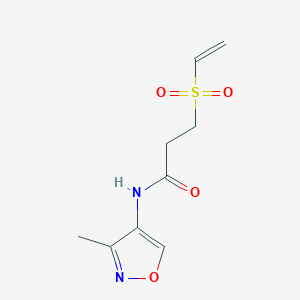
![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2982375.png)
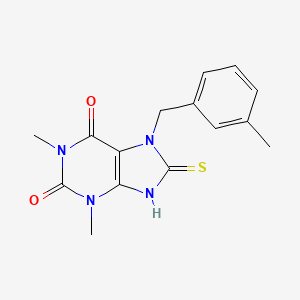
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2982380.png)